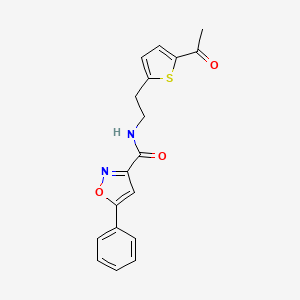![molecular formula C6H9BrN2 B2389258 6-Bromo-1,2-diazaspiro[2.5]oct-1-ene CAS No. 2580230-42-6](/img/structure/B2389258.png)
6-Bromo-1,2-diazaspiro[2.5]oct-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-1,2-diazaspiro[25]oct-1-ene is a chemical compound with the molecular formula C₆H₉BrN₂ It is characterized by a spirocyclic structure containing a bromine atom and a diazene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,2-diazaspiro[2.5]oct-1-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of a spirocyclic diazene precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the bromine and to ensure the selective formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance efficiency and yield.
化学反応の分析
Types of Reactions
6-Bromo-1,2-diazaspiro[2.5]oct-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The diazene group can participate in redox reactions, leading to the formation of different oxidation states.
Cycloaddition Reactions: The spirocyclic structure can engage in cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Cycloaddition Reactions: These reactions often require catalysts such as transition metal complexes and are conducted under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted spirocyclic compounds, while oxidation and reduction reactions can lead to different diazene derivatives.
科学的研究の応用
6-Bromo-1,2-diazaspiro[2.5]oct-1-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of novel therapeutics.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 6-Bromo-1,2-diazaspiro[2.5]oct-1-ene involves its interaction with molecular targets through its bromine and diazene groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. The spirocyclic structure also allows for unique binding interactions, which can modulate the activity of enzymes or receptors involved in various biochemical pathways.
類似化合物との比較
Similar Compounds
6-Chloro-1,2-diazaspiro[2.5]oct-1-ene: Similar structure but with a chlorine atom instead of bromine.
6-Fluoro-1,2-diazaspiro[2.5]oct-1-ene: Contains a fluorine atom, leading to different reactivity and properties.
1,2-Diazaspiro[2.5]oct-1-ene: Lacks the halogen substituent, resulting in different chemical behavior.
Uniqueness
6-Bromo-1,2-diazaspiro[2.5]oct-1-ene is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for specific types of chemical modifications. The spirocyclic structure also contributes to its unique properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
6-bromo-1,2-diazaspiro[2.5]oct-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c7-5-1-3-6(4-2-5)8-9-6/h5H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZMCLOCQGZIAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1Br)N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride](/img/structure/B2389176.png)
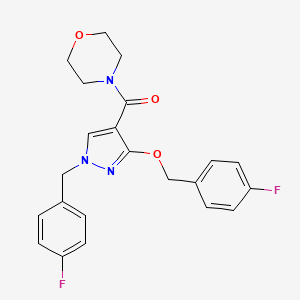
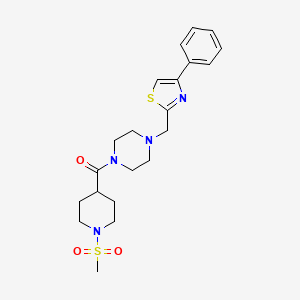
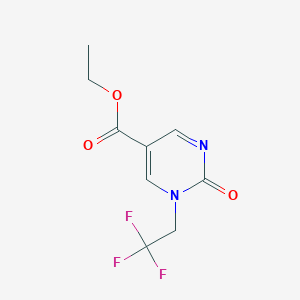
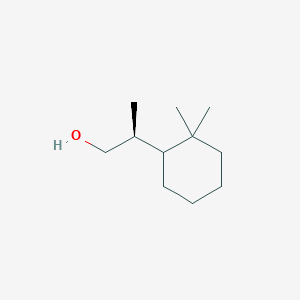

![2-([1,1'-biphenyl]-4-yloxy)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2389188.png)
![N-[(4-chlorophenyl)methyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2389189.png)
![5-Ethyl-1-[(4-methylphenyl)methyl]triazole-4-carboxylic acid](/img/structure/B2389191.png)
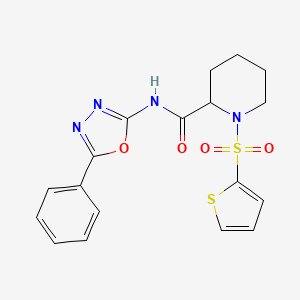
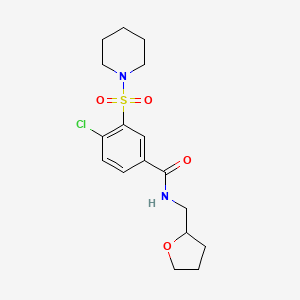
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide](/img/structure/B2389195.png)
![1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(1,3-benzothiazol-6-yl)ethanone;hydrochloride](/img/structure/B2389196.png)
